1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE
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Overview
Description
1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound that features a piperidine ring, a trifluoromethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include trifluoromethylating agents, sulfonyl chlorides, and piperidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-(4-(TRIFLUOROMETHYL)BENZYL)PIPERIDIN-4-ONE: This compound shares the trifluoromethyl and piperidine moieties but lacks the indole group.
3-(PIPERIDIN-1-YL)PROPYLPHENYL]METHYL})AMINE: Similar in structure but with different functional groups and a different core structure.
Uniqueness
1-(PIPERIDIN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is unique due to its combination of a piperidine ring, a trifluoromethyl group, and an indole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
1-piperidin-1-yl-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23F3N2O3S/c24-23(25,26)18-8-6-7-17(13-18)16-32(30,31)21-14-28(20-10-3-2-9-19(20)21)15-22(29)27-11-4-1-5-12-27/h2-3,6-10,13-14H,1,4-5,11-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDUGGAJBHAURQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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